molecular formula C24H21N3O7 B2868449 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 892266-29-4

1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2868449
CAS RN: 892266-29-4
M. Wt: 463.446
InChI Key: ZPIUZPGPVOMRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, also known as TQD, is a synthetic quinazoline derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Metal-Free Synthesis Methods

Recent studies have developed metal and phosgene-free synthetic routes to 1H-quinazoline-2,4-diones, highlighting an environmentally friendly approach to synthesizing potentially bioactive quinazoline derivatives. This method uses selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions, offering a safer and greener alternative for producing these compounds (Wu & Yu, 2010).

Novel Reaction Pathways and Derivatives

Research into the oxidative reactions and acylation of quinazoline-2,4-diones with aromatic acids in the presence of catalysts like ferric chloride hexahydrate has expanded the library of quinazoline derivatives. These studies optimize conditions for these reactions and explore the electrophilicity of different benzoyl chlorides, contributing to the development of novel quinazoline-based compounds with potential biological activities (Kuryazov et al., 2011).

Green Chemistry in Quinazoline Synthesis

An eco-efficient pilot plant scale synthesis of quinazoline-2,4-diones demonstrates the industry's move towards sustainable chemical processes. This method emphasizes the use of water as a solvent and pH manipulation to drive the reactions, showcasing an environmentally friendly and scalable approach to synthesizing quinazoline derivatives, including those with specific substitutions like 1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (Connolly et al., 2005).

Chemical Fixation of CO2

Innovative methods involving the chemical fixation of CO2 to synthesize quinazoline-2,4(1H,3H)-diones reflect a significant interest in incorporating green chemistry principles into the production of these compounds. Such approaches not only provide a pathway to synthesize quinazoline derivatives but also offer a method to utilize CO2, a greenhouse gas, as a raw material, contributing to the reduction of carbon footprint in chemical manufacturing (Vessally et al., 2017).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O7/c1-32-20-12-17(13-21(33-2)22(20)34-3)26-23(28)18-9-4-5-10-19(18)25(24(26)29)14-15-7-6-8-16(11-15)27(30)31/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIUZPGPVOMRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.